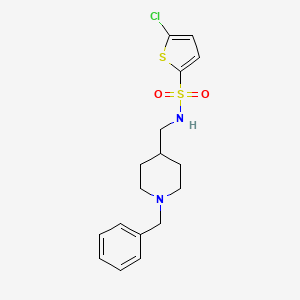

N-((1-benzylpiperidin-4-yl)methyl)-5-chlorothiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

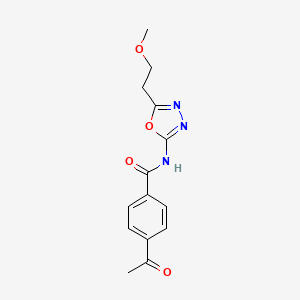

Description

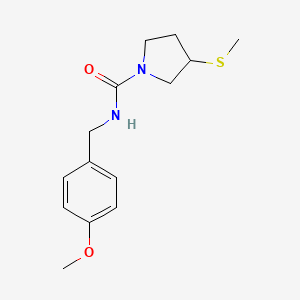

The compound is a derivative of benzylpiperidine, which is a class of organic compounds known as N-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as N′-(1-benzylpiperidin-4-yl)acetohydrazide have been synthesized as part of studies into new Fentanyl-derived opioid compounds . The synthesis involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst .Molecular Structure Analysis

The molecular structure of similar compounds like N′-(1-benzylpiperidin-4-yl)acetohydrazide has been characterized by NMR spectroscopy and single-crystal X-ray diffraction . The crystal structure is monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like N-(1-benzylpiperidin-4-yl)-N’-(tert-butyl)thiourea have been reported. This compound has a molecular formula of C17H27N3S, an average mass of 305.481 Da, and a monoisotopic mass of 305.192566 Da .Scientific Research Applications

Pharmacological Evaluation

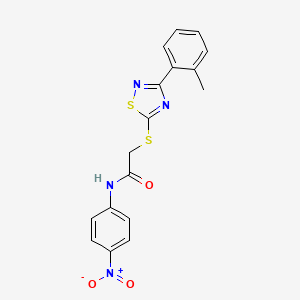

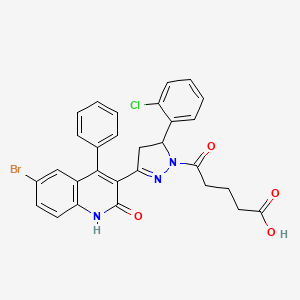

N-((1-benzylpiperidin-4-yl)methyl)-5-chlorothiophene-2-sulfonamide derivatives have been investigated for their pharmacological properties, focusing on their role as antagonists to specific receptors and their potential in cognitive enhancement. For instance, Nirogi et al. (2012) discussed the design, synthesis, and pharmacological evaluation of piperidin-4-yl amino aryl sulfonamides as novel, potent, selective, orally active, and brain-penetrant 5-HT₆ receptor antagonists. These compounds demonstrated activity in animal models of cognition and showed promise due to their adequate brain penetration and acceptable ADME properties, with no observed P-glycoprotein or hERG liability [Nirogi et al., 2012].

Synthetic Methodologies

Sulfonamide compounds, including N-((1-benzylpiperidin-4-yl)methyl)-5-chlorothiophene-2-sulfonamide, are central to various synthetic methodologies due to their relevance in drug synthesis. Shi et al. (2009) presented an environmentally benign method for the direct coupling of sulfonamides and alcohols, realizing a domino dehydrogenation-condensation-hydrogenation sequence. This methodology facilitated the synthesis of sulfonamide derivatives with over 80% isolated yield, highlighting its efficiency and environmental friendliness [Shi et al., 2009].

Interaction with Biological Molecules

The interaction of sulfonamide compounds with biological molecules is crucial for understanding their therapeutic potential and mechanism of action. Naeeminejad et al. (2017) explored the interaction between synthesized heterocyclic benzene sulfonamide compounds and hemoglobin (Hb) using various spectroscopy and molecular modeling techniques. This study provided insights into the binding mechanism, stability, and conformational changes induced in Hb, which are vital for developing these compounds for therapeutic use [Naeeminejad et al., 2017].

properties

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-5-chlorothiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O2S2/c18-16-6-7-17(23-16)24(21,22)19-12-14-8-10-20(11-9-14)13-15-4-2-1-3-5-15/h1-7,14,19H,8-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIMQEUHLLXZAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2392708.png)

![1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride](/img/structure/B2392709.png)

![2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2392710.png)

![2-[(2-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2392712.png)

![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2392715.png)

![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2392717.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2392721.png)

![1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2392723.png)